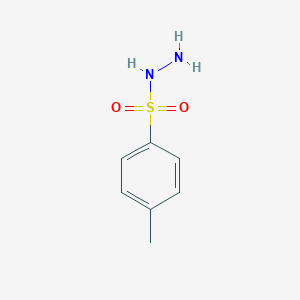

4-Methylbenzenesulfonohydrazide

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-methylbenzenesulfonohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-6-2-4-7(5-3-6)12(10,11)9-8/h2-5,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICGLPKIVTVWCFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8051756 | |

| Record name | Toluene-4-sulphonohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] White nearly odorless powder; [Alfa Aesar MSDS] | |

| Record name | p-Toluenesulfonyl hydrazide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21599 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1576-35-8 | |

| Record name | Tosylhydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1576-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Toluenesulfonyl hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001576358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tosylhydrazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18715 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonic acid, 4-methyl-, hydrazide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Toluene-4-sulphonohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Toluene-4-sulphonohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.917 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-TOLUENESULFONYLHYDRAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LR93R5002M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Preparations of 4 Methylbenzenesulfonohydrazide

Standard Synthesis Routes

The conventional and most widely employed method for the synthesis of 4-methylbenzenesulfonohydrazide, a crucial reagent in organic chemistry, involves the reaction between p-toluenesulfonyl chloride and hydrazine (B178648). This method is well-established and has been a staple in laboratory and industrial production for many years.

Reaction of Toluenesulfonyl Chloride with Hydrazine

The fundamental chemistry of this synthesis is a nucleophilic substitution reaction at the sulfur atom of the sulfonyl chloride. The highly nucleophilic hydrazine attacks the electrophilic sulfur atom of p-toluenesulfonyl chloride, leading to the displacement of the chloride ion and the formation of the sulfonohydrazide.

The synthesis of this compound is typically carried out by reacting p-toluenesulfonyl chloride with hydrazine hydrate (B1144303). The reaction is often conducted in a suitable solvent to facilitate the interaction of the reactants. Common solvents include tetrahydrofuran (B95107) (THF), which is used to dissolve the p-toluenesulfonyl chloride before the addition of hydrazine hydrate.

The reaction is generally performed at a low temperature, typically around 0°C, to control the exothermicity of the reaction and to minimize the formation of by-products. The hydrazine hydrate is added dropwise to the solution of p-toluenesulfonyl chloride in the solvent. After the addition is complete, the reaction mixture is stirred for a period to ensure the completion of the reaction.

| Reagent/Condition | Description |

| Starting Material | p-Toluenesulfonyl chloride |

| Reagent | Hydrazine hydrate |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 0°C |

| Reaction Time | Several hours |

Upon completion of the reaction, the crude this compound is isolated and purified. A common purification method is recrystallization. The choice of solvent for recrystallization is critical for obtaining a high-purity product. Water is frequently used as a recrystallization solvent. The crude product is dissolved in hot water, and upon cooling, the purified this compound crystallizes out, leaving impurities in the solution. The resulting white solid is then collected by filtration and dried.

Novel and Green Synthesis Approaches

In recent years, there has been a growing interest in developing more environmentally friendly and efficient methods for the synthesis of chemical compounds, including this compound. These efforts are guided by the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound focuses on several key areas, including the use of greener solvents, the development of one-pot synthesis procedures to reduce waste and improve efficiency, and the consideration of atom economy.

Atom economy is a key concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. In the standard synthesis of this compound from p-toluenesulfonyl chloride and hydrazine, the theoretical atom economy is not 100% due to the formation of by-products.

The reaction can be represented as:

CH₃C₆H₄SO₂Cl + 2N₂H₄ → CH₃C₆H₄SO₂NHNH₂ + N₂H₅Cl

Solvent Selection and Minimization

The choice of solvent is a critical factor in the synthesis of this compound and its derivatives, influencing reaction rates, yields, and the environmental impact of the process. Traditionally, organic solvents like ethanol (B145695) have been used for the condensation reaction to form hydrazones. researchgate.net However, a shift towards greener and more sustainable practices has led to the exploration of alternative solvents.

A notable advancement is the use of water as a solvent. Aqueous mediums, particularly when combined with catalysts like polystyrene sulfonic acid, have proven effective for the synthesis of N'-substituted-4-methylbenzenesulfonohydrazide derivatives. researchgate.net This approach not only minimizes the use of volatile and often toxic organic solvents but also simplifies the purification process, as the product can often be isolated by simple filtration. researchgate.net In some cases, the reaction can be carried out in the absence of any organic solvent under microwave irradiation, further enhancing the environmental friendliness of the synthesis. researchgate.net

For specific reactions, such as the synthesis of N′-(4-/3-/2-/non-substituted benzylidene)-4-[(4-methylphenyl)sulfonyloxy] benzohydrazides, dichloromethane (B109758) is used as the solvent in the presence of potassium carbonate. mdpi.com The purification of this compound itself can be achieved by dissolving it in hot methanol, followed by precipitation with distilled water, highlighting a method of solvent-based purification. chemicalbook.com

Energy Efficiency in Synthetic Procedures

Energy efficiency in the synthesis of this compound derivatives is closely linked to the reaction conditions and the use of catalysts. Microwave-assisted synthesis has emerged as a key technology for reducing energy consumption and reaction times. researchgate.net For instance, the synthesis of hydrazones using polystyrene sulfonic acid as a catalyst in an aqueous medium can be significantly expedited under microwave irradiation. researchgate.net This method avoids the need for prolonged heating, which is common in conventional synthetic protocols, thereby saving energy.

Synthesis of N'-Substituted this compound Derivatives

The synthesis of N'-substituted this compound derivatives is a focal point of research, as these compounds exhibit a wide range of biological activities. researchgate.net The primary method for their preparation is through the condensation reaction of this compound with various carbonyl compounds, such as aldehydes and ketones. researchgate.netresearchgate.net

Condensation Reactions with Carbonyl Compounds

Condensation reactions are a fundamental method for synthesizing N'-substituted this compound derivatives. researchgate.net This reaction involves the nucleophilic attack of the amino group of this compound on the electrophilic carbonyl carbon of an aldehyde or ketone, resulting in the formation of a hydrazone with the characteristic -C=N-NH- linkage. researchgate.netlibretexts.org

The reaction is typically carried out by mixing this compound with the desired carbonyl compound in a suitable solvent. researchgate.net The reaction conditions, such as temperature and the presence of a catalyst, can be optimized to achieve high yields and purity of the final product. researchgate.netresearchgate.net For example, a new N'-(3,4-dimethoxybenzylidene)-4-methylbenzenesulfonohydrazide derivative was prepared through a condensation reaction between this compound and 3,4-dimethoxybenzaldehyde (B141060). researchgate.net Similarly, reacting this compound with various aromatic carbonyl compounds in an aqueous medium yields a series of N'-substituted derivatives. researchgate.net

Role of Catalysts in Derivative Synthesis (e.g., Polystyrene Sulfonic Acid)

Catalysts play a crucial role in the synthesis of N'-substituted this compound derivatives by enhancing the reaction rate and yield. researchgate.net Polystyrene sulfonic acid (PSSA) has been identified as a highly efficient and environmentally benign catalyst for these condensation reactions, particularly in aqueous media. researchgate.netresearchgate.net PSSA is a heterogeneous catalyst, which simplifies its separation from the reaction mixture, often through simple filtration. researchgate.net

The use of PSSA allows for the efficient synthesis of a variety of hydrazones from cyclic, bicyclic, and heterocyclic carbonyl compounds. researchgate.net Research has shown that PSSA is an effective catalyst for hydrazone synthesis under microwave irradiation in water, leading to high yields in a short amount of time. researchgate.net Polystyrene-supported p-toluenesulfonic acid (PS-PTSA) is another example of a highly efficient and recyclable heterogeneous catalyst used in these syntheses. tandfonline.com The catalytic activity of such supported acids is often superior to their base counterparts like polystyrene-supported triethylamine (B128534) (PS-TEA) and diisopropylethylamine (PS-DIEA). tandfonline.com

Targeted Synthesis of Biologically Active Derivatives

A significant driver for the synthesis of N'-substituted this compound derivatives is their potential biological activity. researchgate.net Researchers are actively designing and synthesizing novel derivatives with specific therapeutic targets in mind, such as antimicrobial and anticancer agents. researchgate.net The biological activity of these compounds is often influenced by the nature of the substituent on the N' position. researchgate.net For example, the presence of electron-withdrawing groups like fluorine, chlorine, bromine, and nitro groups has been shown to enhance the antifungal and antitubercular activity of these derivatives. researchgate.net

N'-(3-Bromo-4-chlorobenzylidene)-4-methylbenzenesulfonohydrazide

N'-(3-Bromo-4-chlorobenzylidene)-4-methylbenzenesulfonohydrazide is a specific derivative synthesized for its potential biological applications. smolecule.com Its synthesis involves the condensation reaction of this compound with 3-bromo-4-chlorobenzaldehyde. smolecule.com The reaction is typically carried out in an appropriate solvent under acidic conditions, followed by heating to facilitate the condensation. smolecule.com The final product is then purified by recrystallization. smolecule.com

This compound is a white to pale-yellow crystalline powder and is insoluble in water but soluble in organic solvents like chloroform (B151607) and methanol. smolecule.com Research has indicated that N'-(3-bromo-4-chlorobenzylidene)-4-methylbenzenesulfonohydrazide exhibits anticancer properties and also possesses antimicrobial and antifungal activities. smolecule.com The specific halogen substitutions (bromine and chlorine) are believed to enhance its biological activity compared to similar compounds. smolecule.com

N'-(3,4-dimethoxybenzylidene)-4-methylbenzenesulfonohydrazide Derivatives

The synthesis of N'-(3,4-dimethoxybenzylidene)-4-methylbenzenesulfonohydrazide derivatives is typically achieved through a condensation reaction between this compound and 3,4-dimethoxybenzaldehyde. nih.gov This reaction is a classic example of hydrazone formation, where the nucleophilic nitrogen of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to yield the corresponding N'-benzylidene-4-methylbenzenesulfonohydrazide.

In a representative procedure, equimolar amounts of this compound and 3,4-dimethoxybenzaldehyde are dissolved in a suitable solvent, such as ethanol, and refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the resulting solid product is collected by filtration, washed with a cold solvent, and purified by recrystallization. nih.gov

The structural elucidation of these derivatives is accomplished using a combination of spectroscopic methods. Fourier-transform infrared (FT-IR) spectroscopy confirms the presence of key functional groups, while ¹H and ¹³C nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the molecular structure. For unambiguous structural confirmation, single-crystal X-ray diffraction (XRD) analysis is often employed, which also provides insights into the molecule's three-dimensional conformation and intermolecular interactions. nih.gov

N'-benzylidene-4-methylbenzenesulfonohydrazide

A noteworthy and environmentally benign approach for the synthesis of N'-benzylidene-4-methylbenzenesulfonohydrazide involves a solventless reaction. This method highlights the principles of green chemistry by minimizing waste and avoiding the use of hazardous solvents. The synthesis is achieved by the direct reaction of benzaldehyde (B42025) p-toluenesulfonyl hydrazone with potassium carbonate. nih.gov

The procedure involves grinding a mixture of benzaldehyde p-toluenesulfonyl hydrazone and an excess of potassium carbonate in a mortar and pestle. The mixture is then gently warmed to approximately 40°C for a couple of hours. This solvent-free, acid-base reaction proceeds efficiently to afford 4-methyl-N-(1-benzyl)-N'-(1-benzylidene)benzenesulfonohydrazide in high yield. nih.gov The structure of the resulting compound is unequivocally determined by single-crystal X-ray analysis, and its NMR spectra are well-characterized. nih.govnih.gov

N'-(7-Ethoxy-2-methylquinolin-4-yl)-4-methylbenzenesulfonohydrazide

Detailed synthetic procedures for N'-(7-Ethoxy-2-methylquinolin-4-yl)-4-methylbenzenesulfonohydrazide are not extensively documented in readily available literature. However, a general synthetic strategy can be proposed based on established methods for the synthesis of related quinoline (B57606) hydrazone derivatives. The synthesis would likely involve the reaction of a suitably functionalized quinoline precursor with this compound.

One plausible route would be the synthesis of 4-hydrazinyl-7-ethoxy-2-methylquinoline as a key intermediate. This could potentially be achieved by the nucleophilic substitution of a leaving group at the 4-position of the quinoline ring, such as a chloro or bromo substituent, with hydrazine hydrate. The resulting quinolinylhydrazine could then be condensed with 4-methylbenzenesulfonyl chloride to yield the target compound. The reaction conditions would need to be carefully optimized to ensure regioselectivity and avoid side reactions.

N'-(1-(6-Chloro-3-hydroxy-2-quinoxalinyl)-2-(2-furyl)-2-hydroxyethylidene)-4-methylbenzenesulfonohydrazide (NSC 647081)

The synthesis of the complex molecule N'-(1-(6-Chloro-3-hydroxy-2-quinoxalinyl)-2-(2-furyl)-2-hydroxyethylidene)-4-methylbenzenesulfonohydrazide (NSC 647081) is not explicitly detailed in the available literature. The intricate structure, featuring a quinoxaline (B1680401), a furan (B31954) ring, and a hydroxyethylidene bridge, suggests a multi-step synthetic sequence.

A potential synthetic approach could involve the initial preparation of a functionalized quinoxaline core. This might be achieved through the condensation of a substituted o-phenylenediamine (B120857) with an appropriate dicarbonyl compound. The resulting quinoxaline could then be further elaborated to introduce the hydroxyethylidene-furyl moiety. The final step would likely be the condensation of this complex ketone with this compound to form the desired hydrazone. Given the complexity of the molecule, protecting group strategies would likely be necessary to ensure the selective transformation of the desired functional groups.

(E)-N'-(Methoxybenzylidene)-4-Methylbenzenesulfonohydrazide Derivatives

The synthesis of (E)-N'-(Methoxybenzylidene)-4-Methylbenzenesulfonohydrazide derivatives is generally accomplished through the condensation of this compound with a methoxy-substituted benzaldehyde. The stereochemistry of the resulting imine bond is typically the more thermodynamically stable E-isomer.

For instance, the synthesis of N'-(4-methoxybenzylidene)benzenesulfonohydrazide involves the reaction of benzenesulfonohydrazide (B1205821) with 4-methoxybenzaldehyde. allsubjectjournal.com The reaction mechanism and conditions are similar to those described for other hydrazone formations. The characterization of these compounds relies heavily on spectroscopic techniques. The E-configuration of the C=N double bond can be confirmed through techniques like Nuclear Overhauser Effect (NOE) NMR spectroscopy. nih.gov X-ray diffraction studies on related structures, such as (E)-4-Methoxy-N′-(4-methylbenzylidene)benzohydrazide, provide definitive proof of the E-geometry and detailed structural information. 4science.ge

Regioselective Synthesis and Stereochemical Control

Regioselectivity and stereochemical control are critical aspects in the synthesis of complex this compound derivatives, as the biological activity and material properties of these compounds can be highly dependent on their specific isomers.

Regioselective Synthesis: In the context of this compound derivatives, regioselectivity often pertains to reactions where multiple reactive sites could potentially undergo a transformation. For example, in the synthesis of substituted quinoline or quinoxaline derivatives, the position of substitution on the heterocyclic ring is a key determinant of the final product's identity. The choice of catalysts, solvents, and reaction temperature can significantly influence the regiochemical outcome of a reaction. For instance, rhodium-catalyzed additions of sulfonyl hydrazides to allenes have been shown to proceed with high regioselectivity, favoring the formation of branched allylic sulfones. nih.gov Similarly, base-mediated reactions of diazosulfones with nitroalkenes can afford sulfonylpyrazoles as single regioisomers. nih.gov

Stereochemical Control: The stereochemistry of the C=N imine bond in N'-substituted-4-methylbenzenesulfonohydrazides is a crucial factor. As a general rule, the E-isomer is thermodynamically more stable and is often the major or exclusive product of condensation reactions. However, in certain applications, the Z-isomer may be desired, necessitating specific synthetic strategies or separation techniques. The stereochemistry of other parts of the molecule can also be controlled. For example, the use of chiral auxiliaries or catalysts can induce stereoselectivity in reactions involving the formation of new chiral centers. Studies on β-amino-N-acylhydrazones have highlighted the significant impact of the stereochemistry of the β-carbon and the imine double bond geometry on their biological activity. nih.gov

Advanced Spectroscopic Characterization in Synthetic Validation

The unambiguous structural determination of newly synthesized this compound derivatives is paramount. A suite of advanced spectroscopic techniques is routinely employed for this purpose, each providing complementary information to build a complete picture of the molecular architecture.

| Spectroscopic Technique | Information Provided |

| Infrared (IR) Spectroscopy | Confirms the presence of key functional groups such as N-H, S=O, C=N, and C=O stretches. researchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information on the carbon-hydrogen framework. ¹H NMR gives insights into the number, environment, and connectivity of protons, while ¹³C NMR reveals the different carbon environments. Advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) can establish the complete connectivity of the molecule. researchgate.net |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). Fragmentation patterns can offer clues about the structure. researchgate.net |

| X-ray Diffraction (XRD) | Provides the definitive three-dimensional structure of crystalline compounds, including bond lengths, bond angles, and stereochemistry. It also reveals details about crystal packing and intermolecular interactions. nih.gov |

These techniques, when used in concert, allow for the comprehensive characterization and validation of the synthetic products, ensuring their purity and confirming their intended structures.

Reaction Mechanisms and Mechanistic Studies of 4 Methylbenzenesulfonohydrazide

Mechanisms in Hydrazone Formation

Hydrazone formation is a condensation reaction between a hydrazine (B178648) derivative, such as 4-methylbenzenesulfonohydrazide, and a carbonyl compound (an aldehyde or a ketone). wikipedia.org This reaction is of fundamental importance in organic synthesis, providing a pathway to various functional group transformations.

Acid-Catalyzed Condensation Pathways

The formation of hydrazones from this compound and carbonyl compounds is typically facilitated by acid catalysis. The general mechanism involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the electrophilic carbonyl carbon. This initial step leads to the formation of a tetrahedral intermediate.

The reaction proceeds through the following key steps:

Protonation of the Carbonyl Oxygen: In the presence of an acid catalyst, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen of this compound attacks the activated carbonyl carbon. This results in the formation of a protonated tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen atom, forming a carbinolamine intermediate.

Dehydration: The carbinolamine intermediate is then protonated on the hydroxyl group, forming a good leaving group (water). The subsequent elimination of a water molecule, often the rate-limiting step, leads to the formation of a double bond between the carbon and nitrogen atoms, yielding the final hydrazone product. dntb.gov.ua

The rate of hydrazone formation can be influenced by several factors. Studies on related systems have shown that electron-withdrawing groups on the carbonyl compound can enhance reactivity. dntb.gov.ua The pH of the reaction medium is also critical; while the reaction is acid-catalyzed, highly acidic conditions can protonate the hydrazine, rendering it non-nucleophilic. Research on the chemoselective hydrazone formation between HYNIC-functionalized peptides and fluorinated aldehydes has indicated that the yields can be independent of pH within a certain range, for instance, between pH 0.5 and 5.5. researchgate.net

Decomposition Pathways and Kinetics

This compound undergoes decomposition upon heating, a process that is central to its application as a foaming agent in the polymer industry and as a source of the reducing agent diimide in organic synthesis. wikipedia.orgorgsyn.org

Formation of Diimide (N₂H₂) as a Reducing Agent

The thermal decomposition of this compound is a well-established method for the in situ generation of diimide (N₂H₂). wikipedia.orgmdpi.com Diimide is a highly reactive and transient species that serves as a potent and selective reducing agent, particularly for the syn-hydrogenation of non-polar multiple bonds like carbon-carbon double and triple bonds.

The proposed mechanism for the formation of diimide from this compound involves the following steps:

Initial Decomposition: Upon heating, this compound eliminates p-toluenesulfinic acid to form a transient diazene (B1210634) intermediate.

Formation of Diimide: This intermediate rapidly decomposes to generate diimide and a stable nitrogen molecule.

The cis-isomer of diimide is believed to be the active species in the reduction of multiple bonds, proceeding through a concerted, six-membered cyclic transition state. mdpi.com The formation of diimide is often the rate-limiting step in reduction reactions where this compound is used as the diimide source.

Thermal Decomposition Kinetics and Related Parameters

The study of the thermal decomposition kinetics of this compound is essential for understanding its thermal stability and for the safe handling and application of the compound, particularly in its role as a blowing agent where exothermic decomposition can occur. orgsyn.org

The activation energy (Ea) is a critical parameter that quantifies the minimum energy required for a chemical reaction to occur. For the thermal decomposition of this compound, this value provides insight into its thermal stability.

| Parameter | Value | Source |

|---|---|---|

| Apparent Activation Energy (Ea) | 173.39 kJ mol⁻¹ | orgsyn.org |

The thermodynamic parameters of activation, including the enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡), provide further insight into the transition state of the decomposition reaction. These parameters can be calculated from the experimentally determined activation energy and frequency factor using the following equations derived from transition state theory:

ΔH‡ = Ea - RT ΔG‡ = ΔH‡ - TΔS‡ ΔS‡ = R(ln(Ah / (k_BT)) - 1)

where:

R is the universal gas constant

T is the absolute temperature at the decomposition peak

A is the frequency factor

h is Planck's constant

k_B is the Boltzmann constant

Influence of Catalysts on Decomposition

The thermal decomposition of this compound, a process that can be hazardous due to its exothermic nature, is significantly influenced by the presence of catalysts. researchgate.net Research has shown that both acids and bases can catalyze its decomposition. For instance, the decomposition of hydrazones derived from this compound can be facilitated in the presence of metal catalysts. guidechem.com

In the context of cross-coupling reactions, various metal catalysts are employed, which inherently influence the decomposition and reaction pathways of this compound. Copper catalysts, such as copper(I) iodide (CuI), copper(II) acetate (B1210297) (Cu(OAc)₂), copper(I) chloride (CuCl), and copper(II) bromide (CuBr₂), have been utilized in reactions where this compound acts as a sulfonylation reagent. guidechem.com For example, using Cu(OAc)₂ as a catalyst in an oxygen atmosphere, this compound reacts with styrene (B11656) in ethanol (B145695) to yield α-(p-toluenesulfonyl)acetophenone. guidechem.com Similarly, palladium catalysts like palladium(II) acetate (Pd(OAc)₂) are used in Mizoroki-Heck coupling reactions with compounds like styrene. guidechem.com

The choice of catalyst can direct the reaction towards specific products. For example, in copper-catalyzed cross-coupling reactions, CuI was found to be the most effective catalyst for the reaction between 1H-indazol-3-amine and this compound to form 1-tosyl-1H-indazol-3-amine. nih.gov

The following table summarizes the influence of various catalysts on reactions involving this compound:

| Catalyst | Reactants | Product | Reaction Type |

| CuI | Benzophenone and this compound derived hydrazone | Corresponding sulfone | Decomposition/Condensation |

| Pd(OAc)₂ | This compound and Styrene | (E)-β-p-toluenesulfonylstyrene | Mizoroki-Heck Coupling |

| Cu(OAc)₂ | This compound and Styrene | α-(p-toluenesulfonyl)acetophenone | Cross-Coupling |

| CuCl/LiBr | This compound and Styrene | (E)-β-p-toluenesulfonylstyrene | Cross-Coupling |

| Cu(OTf)₂ | This compound and Methanol | Methyl p-toluenesulfinate | Cross-Coupling |

| CuBr₂/TBHP | This compound and Thiophenol | p-toluenesulfonate thiobenzene Ester | Cross-Coupling |

| Iodine | This compound and Indole | C-3 position thioether of indole | Cross-Coupling |

| Iodine | This compound and Cinnamic acid | (E)-β-p-toluenesulfonylstyrene | Cross-Coupling |

Analysis of Gaseous Decomposition Products

The thermal decomposition of this compound (TSH) is a critical aspect, especially concerning its application as a foaming agent in polymer processing. researchgate.net This decomposition is an exothermic process that generates various gaseous products. researchgate.netnih.gov Analysis of these gaseous products is essential for understanding the decomposition mechanism and ensuring safety during its handling and use. researchgate.netnih.gov

Studies have been conducted to identify the chemical compounds released during the thermal decomposition of various materials, including biological tissues. mdpi.com These studies utilize techniques like high-resolution terahertz gas spectroscopy to analyze the mixture of thermal decomposition products. mdpi.com While specific detailed analyses of the gaseous decomposition products of pure this compound are not extensively detailed in the provided search results, the decomposition of related compounds and general principles can provide insight. For instance, upon heating in solution, it is known to degrade and release diimide (N₂H₂). wikipedia.org The decomposition of its derivatives, such as di-p-toluenesulfonylhydrazones, has been studied, revealing the formation of products resulting from rearrangement, like 2,5-dimethyl-1,3,4-hexatriene. oregonstate.edu

A key application of this compound is as a foaming agent, where the controlled release of gas is desired. researchgate.netwikipedia.org The extensive heat produced during this process, however, poses a significant risk. researchgate.net

Radical Reactions Involving this compound

This compound and its derivatives, N-tosylhydrazones, are involved in various radical reactions. nih.govresearchgate.net These reactions have gained attention as they can serve as precursors for generating radicals, which can then participate in forming new carbon-carbon and carbon-heteroatom bonds. rsc.org

A notable example is the copper-catalyzed radical-radical cross-coupling reaction of 3-aminoindazoles with sulfonyl hydrazides. nih.gov This reaction proceeds through the formation of radical intermediates. The involvement of a free radical process was confirmed by experiments where the addition of radical scavengers like TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) or BHT (3,5-di-tert-butyl-4-hydroxytoluene) significantly suppressed the reaction. nih.gov

Hydrazones, in general, can undergo various radical reactions, including addition and hydrogen substitution. researchgate.net The field of photoredox catalysis has expanded the scope of radical reactions involving hydrazones, allowing for transformations that were previously challenging. researchgate.net

Mechanistic Investigations of Radical Processes

The mechanism of radical reactions involving this compound often involves a sequence of initiation, propagation, and termination steps. leah4sci.comlibretexts.org In the case of the copper-catalyzed cross-coupling of 3-aminoindazoles with this compound, a free radical process is indicated by the suppression of the reaction in the presence of radical scavengers. nih.gov The detection of radical adducts by LC-MS further supports the involvement of free radical intermediates in this transformation. nih.gov

Radical reactions can be initiated by various methods, including the use of radical initiators like AIBN (azobisisobutyronitrile). libretexts.orguchicago.edu The propagation phase typically involves a radical reacting with a non-radical species to generate a new radical, continuing the chain reaction. leah4sci.com Termination occurs when two radicals combine. leah4sci.com

1,3-Dipolar Cycloaddition Reactions for N-Heterocycle Formation

This compound is a precursor in reactions that can lead to the formation of N-heterocycles through 1,3-dipolar cycloadditions. wikipedia.org The Huisgen 1,3-dipolar cycloaddition is a well-known method for synthesizing five-membered heterocycles. wikipedia.orgorganic-chemistry.orgijrpc.com This type of reaction involves a 1,3-dipole reacting with a dipolarophile, which is typically an alkene or alkyne. wikipedia.orgorganic-chemistry.org

While the direct participation of this compound as a 1,3-dipole is not explicitly detailed, it serves as a reagent to generate intermediates that can undergo such cycloadditions. For example, it is used in the synthesis of 1,2,3-triazoles. researchgate.netacs.org A molecular iodine-mediated condensation-cyclization reaction of α-azido acetophenones with p-toluenesulfonyl hydrazide provides a metal-free route to 4-aryl-NH-1,2,3-triazoles. researchgate.net Similarly, a p-TsOH-mediated 1,3-dipolar cycloaddition of nitroolefins with sodium azide (B81097) has been developed for the synthesis of these triazoles. acs.org

The mechanism of the Huisgen 1,3-dipolar cycloaddition is generally considered a concerted, pericyclic process, similar to the Diels-Alder reaction. organic-chemistry.orgnih.gov

Cross-Coupling Reactions

This compound is a versatile reagent in various cross-coupling reactions, often serving as a source of the tosyl group or as a precursor to other reactive intermediates. guidechem.comnih.govresearchgate.netresearchgate.net These reactions are typically catalyzed by transition metals like palladium and copper. guidechem.comresearchgate.netorganic-chemistry.orgyoutube.com

Palladium-catalyzed cross-coupling reactions of N-sulfonylhydrazones derived from cyclobutanone (B123998) with aryl or benzyl (B1604629) halides have been developed to synthesize a variety of four-membered ring compounds. organic-chemistry.org These reactions are believed to proceed through the formation of metal carbenes. organic-chemistry.org Mechanistic studies of the palladium-catalyzed cross-coupling between N-tosylhydrazones and aryl halides have been conducted to understand the catalytic intermediates and reaction rates. rsc.org Furthermore, the first palladium-catalyzed Suzuki cross-coupling of N'-tosyl arylhydrazines with organoboron reagents has been established for the synthesis of biaryl compounds. nih.gov

Copper-catalyzed cross-coupling reactions are also prevalent. For instance, a copper-catalyzed method for synthesizing diaryl sulfones from p-toluenesulfonyl hydrazide and aryl boronic acids has been reported. researchgate.net Additionally, copper-catalyzed oxidative coupling of 3-aminoindazoles with sulfonyl hydrazides provides a route to 1,3-substituted aminoindazoles. nih.gov

Iodine can also act as a catalyst for the cross-coupling of this compound with various compounds, such as indoles and cinnamic acid. guidechem.com

The general catalytic cycle for many cross-coupling reactions involves oxidative addition, transmetalation, and reductive elimination steps. youtube.com

Computational Chemistry in Reaction Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), plays a significant role in elucidating the reaction mechanisms of processes involving this compound and its derivatives. For example, DFT calculations have been used to support the proposed pathway in the palladium-catalyzed reaction of N-tosylhydrazones. researchgate.net

In studies of novel hydrazone ligands, DFT calculations at the B3LYP level of theory have been employed to investigate molecular geometry, vibrational frequencies, and thermodynamic properties. mdpi.com The calculated results for FT-IR and NMR chemical shifts showed good agreement with experimental data, validating the computational models. mdpi.com Such computational studies provide valuable insights into the electronic structure, stability, and reactivity of the molecules involved, complementing experimental findings and aiding in the understanding of reaction mechanisms. mdpi.com

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound and its derivatives, DFT calculations are instrumental in determining optimized molecular geometries, predicting reaction pathways, and calculating thermodynamic and kinetic parameters of reactions. researchgate.netnih.gov

Recent research on N'-(3,4-dimethoxybenzylidene)-4-methylbenzenesulfonohydrazide, a derivative of this compound, utilized DFT at the B3LYP/6–311G(d,p) level of theory to calculate its optimized geometrical parameters. researchgate.net These theoretical calculations are often validated by comparing them with experimental data from techniques like single-crystal X-ray diffraction (XRD). The good agreement between the calculated and experimental values confirms the reliability of the computational model. researchgate.net

DFT studies can also provide insights into the reaction mechanisms. For instance, in the synthesis of phthalidyl sulfonohydrazones from N-tosyl hydrazones, DFT calculations were employed to elucidate the reaction pathway. nih.gov The calculations supported a mechanism involving the formation of a Breslow intermediate, followed by aerial oxidation and subsequent intramolecular annulation. nih.gov Similarly, in the amino-sulfonylation of alkenes, DFT was used to map the free energy profiles of possible reaction pathways, confirming an energy-transfer-mediated process. nih.gov

Table 1: Selected Optimized Bond Parameters of a this compound Derivative Calculated by DFT

| Parameter | Bond | Calculated Value (Å) |

| Bond Length | C-S | 1.77 |

| S-O | 1.44 | |

| S-N | 1.68 | |

| N-N | 1.37 | |

| Bond Angle | O-S-O | 120.1° |

| C-S-N | 106.5° | |

| Data derived from studies on N'-(3,4-dimethoxybenzylidene)-4-methylbenzenesulfonohydrazide at the B3LYP/6–311G(d,p) level of theory. researchgate.net |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in organic chemistry that uses the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict the reactivity and selectivity of chemical reactions. unesp.brresearchgate.net The energy and localization of these orbitals indicate the electron-donating (HOMO) and electron-accepting (LUMO) capabilities of a molecule. researchgate.net

For derivatives of this compound, FMO analysis helps to explain their stability and chemical reactivity. researchgate.net The energy gap between the HOMO and LUMO (ΔE) is a particularly important parameter; a smaller energy gap suggests higher reactivity. researchgate.net

In the study of N'-(3,4-dimethoxybenzylidene)-4-methylbenzenesulfonohydrazide, FMO calculations were performed to understand the charge transfer within the molecule. The HOMO was found to be localized mainly on the dimethoxybenzylidene moiety, indicating that this is the primary site for electrophilic attack. The LUMO, on the other hand, was distributed over the benzenesulfonohydrazide (B1205821) part of the molecule. researchgate.net

Table 2: Frontier Molecular Orbital Energies for a this compound Derivative

| Orbital | Energy (eV) |

| E(HOMO) | -6.15 |

| E(LUMO) | -1.89 |

| Energy Gap (ΔE) | 4.26 |

| Data derived from studies on N'-(3,4-dimethoxybenzylidene)-4-methylbenzenesulfonohydrazide. researchgate.net |

This information is crucial for predicting how the molecule will interact with other reagents in a chemical reaction. For example, in a cycloaddition reaction, the overlap between the HOMO of one reactant and the LUMO of the other governs the reaction's feasibility and stereochemical outcome. youtube.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. uni-muenchen.demdpi.com It provides a color-coded map where different colors represent different values of the electrostatic potential, allowing for the identification of electron-rich and electron-poor regions. researchgate.net Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents electron-deficient regions (positive potential), which are prone to nucleophilic attack. researchgate.net

MEP analysis is a powerful tool for predicting the reactive sites of a molecule and understanding intermolecular interactions such as hydrogen bonding. mdpi.com For derivatives of this compound, MEP maps can identify the most likely sites for chemical reactions. researchgate.net

In the case of N'-(3,4-dimethoxybenzylidene)-4-methylbenzenesulfonohydrazide, the MEP map showed that the most negative potential is located around the oxygen atoms of the sulfonyl group, making them potential sites for electrophilic attack or hydrogen bond acceptors. The regions around the N-H protons, on the other hand, exhibit a positive potential, indicating their role as hydrogen bond donors. researchgate.net This information is invaluable for understanding how the molecule will orient itself when approaching another reactant and which parts of the molecule are most likely to be involved in the initial stages of a reaction. walisongo.ac.id

Molecular Dynamics Simulations in Reaction Studies

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. youtube.commdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the dynamic behavior of molecules, including conformational changes and intermolecular interactions. youtube.com

While MD simulations are extensively used in fields like structural biology and materials science, their application to the study of reaction mechanisms of small molecules like this compound is less common. mdpi.comjafmonline.net Classical MD simulations are generally not suited for studying the breaking and forming of chemical bonds, which are quantum mechanical events. youtube.com

However, MD simulations can be valuable for studying the pre-reaction events and the influence of the solvent environment on a reaction. For example, MD could be used to simulate the diffusion of reactants in a solution, their initial complexation, and the conformational changes that might be necessary to reach a suitable orientation for the reaction to occur. By understanding the dynamics of the system before the chemical transformation, one can gain insights into the factors that may influence the reaction rate and selectivity.

Applications in Organic Synthesis and Transformations

As a Reagent for Hydrazone Synthesis

Hydrazones are a class of organic compounds characterized by the R1R2C=NNH2 structure. wikipedia.org They are synthesized through the condensation reaction of aldehydes or ketones with hydrazine (B178648) derivatives, such as 4-methylbenzenesulfonohydrazide. wikipedia.orgresearchgate.net

The reaction of this compound with aldehydes and ketones provides a straightforward method for the synthesis of N-tosylhydrazones. This condensation reaction is typically carried out in a suitable solvent, often with acid catalysis to facilitate the process. researchgate.netnih.gov The resulting hydrazones are often stable, crystalline solids, which can be easily purified.

A series of N′-substituted-4-methylbenzenesulfonohydrazide derivatives have been synthesized by condensing this compound with various aromatic carbonyl compounds. researchgate.net This reaction is often efficient, proceeding in aqueous media with the aid of a catalyst like polystyrene sulfonic acid. researchgate.net The versatility of this method allows for the preparation of a wide array of hydrazones with diverse substitution patterns.

| Reactant 1 | Reactant 2 | Product | Catalyst | Medium |

| This compound | Aromatic Aldehyde | N'-(Arylmethylidene)-4-methylbenzenesulfonohydrazide | Polystyrene sulfonic acid | Aqueous |

| This compound | Aromatic Ketone | N'-(Aryl-alkylidene)-4-methylbenzenesulfonohydrazide | Polystyrene sulfonic acid | Aqueous |

This table illustrates the general synthesis of N'-substituted-4-methylbenzenesulfonohydrazides.

Hydrazones derived from this compound are not merely stable products but also serve as versatile intermediates that can be transformed into a variety of other functional groups. These transformations highlight the synthetic utility of hydrazones in organic chemistry. nih.govnih.gov For instance, hydrazones can be converted into amines, alkenes, and various heterocyclic compounds. nih.gov

Recent research has demonstrated that the hydrazone functional group can be readily converted to other functionalities such as nitriles and carboxylic acids. nih.gov For example, treatment of a hydrazone with a mild oxidant like magnesium monoperoxyphthalate (MMPP) can yield a nitrile in excellent yield. nih.gov Furthermore, oxidative ozonolysis offers a one-pot procedure to convert the hydrazone into a carboxylic acid. nih.gov These transformations showcase the adaptability of the hydrazone group as a synthetic handle.

As a Reducing Agent (e.g., Diimide Generation)

This compound can function as a precursor for the in situ generation of diimide (N2H2), a useful reducing agent in organic synthesis. organicreactions.org Diimide is known for its ability to selectively reduce non-polar carbon-carbon double and triple bonds. wikipedia.org

The generation of diimide from sulfonylhydrazides like this compound was first proposed in the early 20th century. organicreactions.org The reaction typically involves the thermal or base-induced decomposition of the sulfonylhydrazide.

Diimide generated from precursors like this compound exhibits notable chemoselectivity in reduction reactions. It preferentially reduces non-polar multiple bonds, leaving many other functional groups intact. wikipedia.orgnih.gov This selectivity makes it a valuable tool for the reduction of alkenes and alkynes in the presence of sensitive functional groups that might be affected by other reducing agents.

For example, diimide reductions are compatible with functional groups like peroxides, which are typically cleaved under standard catalytic hydrogenation conditions. wikipedia.org The reduction proceeds via a syn-addition of hydrogen across the multiple bond, a stereochemical outcome that has been rationalized by a concerted hydrogen transfer mechanism from cis-diimide. wikipedia.org While diimide is generally less effective for reducing polarized double bonds, some examples of such reductions have been reported. wikipedia.orgnih.gov

| Substrate Type | Product Type | Key Features of Diimide Reduction |

| Non-polar Alkenes | Alkanes | Selective reduction, syn-addition of hydrogen. |

| Non-polar Alkynes | Alkanes | Selective reduction, syn-addition of hydrogen. |

| Allenes | Alkenes | Reduction to the more substituted alkene, often with low yields. |

| Iodoalkynes | cis-Iodoalkenes | An exception to the typical reduction to alkanes. |

This table summarizes the selective reduction capabilities of diimide.

Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are a cornerstone of medicinal and materials chemistry, exhibiting a wide range of biological activities and physical properties. rsc.orgopenmedicinalchemistryjournal.comnih.gov this compound has emerged as a valuable building block in the synthesis of these important ring systems. researchgate.netnih.gov

The 1,2,3-triazole ring is a significant pharmacophore found in numerous biologically active compounds. nih.gov An efficient method for the synthesis of 1,4-disubstituted-1,2,3-triazoles involves a three-component reaction of an aniline, an aromatic ketone, and this compound. nih.gov This nonmetal-mediated approach proceeds under mild conditions and provides good to excellent yields of the desired triazoles without the need for azide (B81097) reagents. nih.gov

In this reaction, this compound serves as a key component, participating in the formation of the triazole ring through sequential C-N and N-N bond formations. nih.gov This methodology offers a valuable alternative to traditional copper-catalyzed azide-alkyne cycloaddition reactions for the synthesis of certain 1,2,3-triazole derivatives.

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Key Features |

| Aniline | Aromatic Ketone | This compound | 1,4-Disubstituted-1,2,3-triazole | Nonmetal-mediated, mild conditions, good to excellent yields. nih.gov |

This table outlines the three-component synthesis of 1,2,3-triazoles using this compound.

This compound is a remarkably versatile reagent in organic synthesis. Its applications extend from the straightforward preparation of hydrazones to its use as a precursor for the selective reducing agent, diimide, and as a key component in the synthesis of valuable nitrogen-containing heterocycles like 1,2,3-triazoles. The continued exploration of the reactivity of this compound is likely to uncover even more innovative synthetic methodologies in the future.

1,2,4-Triazole (B32235) Synthesis

This compound is a precursor in the synthesis of 1,2,4-triazole derivatives. One method involves the reaction of N-tosylhydrazones with various cyanide-containing reagents. For instance, N-tosylhydrazones can react with cyanogen (B1215507) bromide (NH₂CN), potassium cyanate (B1221674) (KOCN), potassium thiocyanate (B1210189) (KSCN), and potassium selenocyanate (B1200272) (KSeCN) to yield substituted 1,2,4-triazoles. organic-chemistry.org These reactions offer a pathway to a diverse range of 1,2,4-triazole structures. organic-chemistry.orgrsc.org

Another approach involves a one-pot synthesis where secondary amides and hydrazides undergo triflic anhydride (B1165640) activation followed by microwave-induced cyclodehydration to form 3,4,5-trisubstituted 1,2,4-triazoles. organic-chemistry.org Additionally, the Einhorn-Brunner reaction provides a route to 1,2,4-triazoles through the condensation of hydrazines with diacylamines in the presence of a weak acid. scispace.com The Pellizzari reaction, which involves heating a mixture of an amide and an acyl hydrazide, also yields 1,2,4-triazole derivatives. scispace.com

Quinoxaline (B1680401) Derivatives

While direct synthesis of quinoxaline derivatives using this compound is not the most common method, the broader class of hydrazides and hydrazones are integral to their formation. The classical synthesis of quinoxalines involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamino compound, often requiring high temperatures and a strong acid catalyst. nih.gov

More contemporary and efficient methods have been developed. For example, recyclable alumina-supported heteropolyoxometalates can catalyze the synthesis of quinoxaline derivatives at room temperature with high yields. nih.gov This method involves the reaction of an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound in toluene. nih.gov Other strategies include the oxidative coupling of epoxides and 1,2-diamines, and the cyclization of aryl amino oximes with α-dicarbonyl compounds. nih.gov

Quinoline (B57606) Derivatives

The synthesis of quinoline derivatives often involves multi-step sequences where hydrazide or hydrazone functionalities play a role, though not always directly involving this compound. A general route to quinoline derivatives starts with the reaction of anilines with diethyl ethoxymethylenemalonate, followed by thermal cyclization to form ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylates. nih.gov These intermediates can then be chlorinated and subsequently reacted with various amines to introduce diversity. nih.gov

For instance, ethyl 4-chloroquinoline-3-carboxylate derivatives can be reacted with aminobenzenesulfonamides under microwave conditions to produce substituted quinolines. nih.gov Another approach involves the synthesis of acylhydrazides from benzoic acid esters, which are then used to form hydrazones with 4-quinolinecarboxaldehyde, leading to quinoline-hydrazone hybrids. researchgate.net

Dipyrazolo[1,5-a:4',3'-c]pyridines

The synthesis of dipyrazolo[1,5-a:4',3'-c]pyridines is a more specialized area. While direct application of this compound is not prominently documented in readily available literature for this specific heterocyclic system, the synthesis of related pyrazolo[4,3-c]quinoline derivatives provides some insight into the types of reactions used to build such fused heterocyclic structures. These syntheses often involve the reaction of a chloro-substituted pyrazoloquinoline with various anilines to build the final structure. nih.gov

1,2,3-Selenadiazole Derivatives

The synthesis of 1,2,3-selenadiazole derivatives can be achieved through various routes, some of which utilize hydrazone intermediates. One established method involves the reaction of semicarbazones with selenium dioxide. A more recent and efficient one-pot, three-component cascade reaction has been developed using arylaldehydes, hydrazine, and elemental selenium, catalyzed by molecular iodine in DMSO. nih.gov This method is operationally simple and tolerates a wide range of functional groups. nih.gov

Another approach involves the use of N-tosylhydrazones, derived from this compound, which can react with potassium selenocyanate (KSeCN) to form 1,3,4-selenadiazoles. researchgate.net

Protection of Carbonyl Groups

This compound can be used to form tosylhydrazones from aldehydes and ketones. This reaction effectively protects the carbonyl group from certain reagents. The resulting tosylhydrazones are generally stable crystalline solids. While not as common as other protecting groups like acetals, the formation of tosylhydrazones can be a useful strategy in multi-step syntheses. organic-chemistry.org The stability of various carbonyl protecting groups is highly dependent on the reaction conditions. organic-chemistry.org

Role in Modified Wolff-Kishner Reactions

The classical Wolff-Kishner reduction converts carbonyl functionalities into methylene (B1212753) groups using hydrazine and a strong base at high temperatures. masterorganicchemistry.com this compound is used in a modified version of this reaction known as the Caglioti reaction. wikipedia.org In this modification, the tosylhydrazone of a ketone or aldehyde is treated with a hydride-donating reagent, such as sodium borohydride (B1222165) or catecholborane, to yield the corresponding alkane. wikipedia.org This method proceeds under milder conditions than the traditional Wolff-Kishner reduction and is therefore compatible with a wider array of functional groups. wikipedia.org

For example, reductions using sodium cyanoborohydride as the reducing agent can be performed in the presence of esters, amides, and nitro groups. wikipedia.org This modification provides a valuable alternative for the deoxygenation of carbonyl compounds in base-sensitive substrates where the harsh conditions of the standard Wolff-Kishner reduction are not suitable. wikipedia.orgtcichemicals.com

Interactive Data Table: Applications of this compound

| Application | Reactants | Key Intermediates | Products |

| 1,2,4-Triazole Synthesis | This compound, Aldehydes/Ketones, Cyanide reagents | Tosylhydrazones | Substituted 1,2,4-triazoles |

| Quinoxaline Derivatives | o-Phenylenediamines, 1,2-Dicarbonyl compounds | Hydrazones (in related syntheses) | Quinoxaline derivatives |

| Quinoline Derivatives | Anilines, Diethyl ethoxymethylenemalonate, Amines | Acylhydrazides, Hydrazones | Substituted quinolines |

| 1,2,3-Selenadiazole Derivatives | Aldehydes, Hydrazine, Selenium | Hydrazones | 1,2,3-Selenadiazole derivatives |

| Carbonyl Group Protection | Carbonyl compounds, this compound | Tosylhydrazones | Protected carbonyl group |

| Modified Wolff-Kishner Reaction | Carbonyl compounds, this compound, Hydride reagents | Tosylhydrazones | Alkanes |

Catalytic Applications

While this compound is a well-known reagent in organic synthesis, its direct role as a ligand in the synthesis of catalytically active metal complexes is not extensively documented in scientific literature. However, the broader class of hydrazone and sulfonamide compounds, to which it belongs, are recognized for their ability to coordinate with transition metals, forming complexes with various catalytic activities. jocpr.comresearchgate.netrsc.orgmdpi.com

Ligand in Metal Complex Synthesis

The hydrazone derivatives of this compound can act as versatile ligands. jocpr.com The presence of multiple donor sites in these derivatives allows them to form stable complexes with a range of transition metals. jocpr.com The catalytic potential of such complexes is an area of active research, with applications in various organic transformations. jocpr.commdpi.com Although specific examples detailing the synthesis and catalytic use of metal complexes with this compound as the primary ligand are not prevalent, the established chemistry of related sulfonamides and hydrazones suggests a potential for such applications. jocpr.comresearchgate.netrutgers.edu

As a Hydrogen Donor

A significant application of this compound is its function as a hydrogen donor in transfer hydrogenation reactions. This method offers an alternative to using high-pressure molecular hydrogen, often providing milder reaction conditions and enhanced selectivity.

Semi-hydrogenation Reactions

In a notable application, this compound serves as an efficient and easy-to-handle hydrogen donor for the base-promoted semi-hydrogenation of ynamides. This reaction stereoselectively yields the thermodynamically less stable Z-enamides exclusively, without causing over-hydrogenation or the reduction of other sensitive functional groups. The process is typically carried out using a base such as sodium carbonate in a solvent like tert-butanol (B103910) at elevated temperatures.

The proposed mechanism involves a keteniminium intermediate which undergoes a regioselective nucleophilic addition by the hydrazide. Subsequent elimination steps lead to the exclusive formation of the Z-enamide. This method has proven to be practical for gram-scale synthesis, offering a green and sustainable approach to obtaining stereodefined enamides, which are valuable building blocks in medicinal chemistry and materials science.

Table 1: Semi-hydrogenation of Ynamides using this compound

| Substrate (Ynamide) | Product (Z-Enamide) | Base | Solvent | Temperature (°C) | Yield (%) |

| N-Phenyl-N-(phenylethynyl)tosylamide | N-(1,2-diphenylethenyl)-4-methylbenzenesulfonamide | Na2CO3 | t-BuOH | 80 | High |

| N-(4-Chlorophenyl)-N-(phenylethynyl)tosylamide | N-(1-(4-chlorophenyl)-2-phenylethenyl)-4-methylbenzenesulfonamide | Na2CO3 | t-BuOH | 80 | Good |

| N-Methyl-N-(phenylethynyl)tosylamide | N-Methyl-N-(1-phenylethenyl)-4-methylbenzenesulfonamide | Na2CO3 | t-BuOH | 80 | Good |

Use in Complex Chemical Transformations (e.g., McFadyen-Stevens Reaction Modifications)

This compound is a key precursor in the McFadyen-Stevens reaction, a classical method for converting carboxylic acids into aldehydes. wikipedia.orgchemeurope.comchem-station.comrsc.org The reaction proceeds through the formation of an acylsulfonylhydrazide intermediate, which is then subjected to base-catalyzed thermal decomposition. wikipedia.orgchemeurope.com

The initial step involves the reaction of a carboxylic acid derivative, typically an acid chloride, with this compound to form the corresponding N-acyl-p-toluenesulfonohydrazide. wikipedia.org This intermediate is then treated with a base, leading to its decomposition to the desired aldehyde, nitrogen gas, and the sulfinate salt. chemeurope.com

Modifications to the classical McFadyen-Stevens reaction have been developed to improve its scope and mildness. chem-station.comrsc.org For instance, the use of an imidazole-N-trimethylsilylimidazole combination allows the transformation to proceed under less harsh, non-oxidative, and non-reductive conditions. rsc.org This modification has expanded the applicability of the reaction to include the synthesis of aliphatic aldehydes, even those with an α-hydrogen atom. rsc.org

A detailed example is the synthesis of 1-naphthaldehyde, where N-(1-naphthoyl)-4-methylbenzenesulfonohydrazide is prepared from 1-naphthoyl chloride and this compound. wikipedia.org This intermediate is then treated with a base in a suitable solvent to yield the aldehyde. wikipedia.org The mechanism is believed to involve the deprotonation of the acylsulfonamide followed by a 1,2-hydride shift and subsequent fragmentation. chemeurope.com

Applications in Materials Science and Polymer Chemistry

As a Foaming Agent (Blowing Agent) in Polymer Production

One of the principal industrial applications of 4-Methylbenzenesulfonohydrazide is as a chemical blowing agent for the production of foamed polymers. researchgate.net These agents are crucial additives in polymer processing that decompose under heat to generate gas, creating a cellular structure within the polymer matrix. TSH is recognized for its ability to produce foams that are fine and uniform. researchgate.net

The function of this compound as a foaming agent is predicated on its thermal decomposition. When the polymer compound is heated during processing, the TSH reaches its decomposition temperature and undergoes a chemical reaction that releases a significant volume of gas, primarily nitrogen.

The general mechanism can be outlined as follows:

Dispersion: The TSH is first thoroughly mixed and dispersed within the polymer resin while it is in a molten or liquid state.

Decomposition: As the temperature of the mixture is raised to a specific point (the decomposition temperature of TSH), the molecule breaks down. For a related polymeric foaming agent, poly(MAOBSH), the decomposition temperature was identified as 245°C, which could be lowered to around 160°C with the use of an activator like surface-treated urea. researchgate.net

Nucleation and Growth: The released gas forms small bubbles, or nuclei, within the viscous polymer matrix. These bubbles then expand and grow as more gas is generated. The process is a method of converting a polymer-gas solution into a foam by inducing a thermodynamic instability that leads to the nucleation of microcells. researchgate.net

Solidification: The polymer is then cooled and solidified, trapping the gas bubbles in place and creating a rigid or flexible foam structure.

The evolution of gas from the decomposition of chemical blowing agents can be precisely studied using techniques like thermogravimetric analysis (TGA), which measures weight loss as a function of temperature. researchgate.net

The use of this compound and its derivatives as blowing agents has a direct impact on the final properties of the foamed polymer. The goal is often to create a fine and uniform cellular structure, which influences the material's physical and mechanical characteristics.

Research into polymeric foaming agents (PFAs) derived from sulfonyl hydrazides, such as poly(methacryloyl toluenesulfonylhydrazide) (poly(MATSH)), has shown significant improvements over the use of the base monomer. researchgate.net Polymers incorporating these PFAs exhibit better skin quality and a finer cell structure. researchgate.net This improved morphology is attributed to the better compatibility of the polymeric agent with the host polymer matrix. researchgate.net This enhanced compatibility also leads to superior mechanical properties, including improved elongation and compression set. researchgate.net

Table 1: Impact of Sulfonyl Hydrazide-Based Foaming Agents on Polymer Properties

| Property | Observation | Source |

| Cell Structure | Produces fine and uniform cells. | researchgate.net |

| Skin Quality | Polymeric derivatives result in better foam skin. | researchgate.net |

| Mechanical Strength | Polymeric derivatives enhance elongation and compression set. | researchgate.net |

| Compatibility | Polymeric form shows better compatibility with host polymers. | researchgate.net |

Chemical blowing agents like this compound are employed in a wide array of polymer systems to produce foams for various applications, including insulation, cushioning, and lightweight structural components. While specific compatibility varies, sulfonyl hydrazide-based foaming agents are utilized in the processing of numerous thermoplastic and thermosetting resins. Their application is found in the foaming of materials such as epoxy resins and polyurethanes, where the creation of a cellular structure is desired to reduce density, improve insulation properties, or enhance energy absorption capabilities.

The traditional use of chemical blowing agents like TSH is facing scrutiny due to safety and environmental considerations. A significant drawback is the extensive heat produced during the thermal decomposition process, which can greatly increase the risk of accidents. researchgate.net This has prompted a broader industry shift towards more sustainable foaming technologies.

The modern focus is on developing eco-conscious solutions that reduce environmental impact without compromising performance. foam-expo.com These include:

Biodegradable Foams: Companies are developing polyurethane foams that are biodegradable, offering the same performance as conventional products but with a reduced environmental footprint. foam-expo.com

Recyclable Materials: The use of materials like expanded polypropylene (B1209903) (EPP), which is 100% recyclable at the end of its life, is gaining traction for applications such as reusable packaging. foam-expo.com

Alternative Blowing Agents: There is a move towards using physical blowing agents with lower environmental impact, such as CO₂, and developing foaming machinery optimized for their use. foam-expo.com

While effective, chemical blowing agents like TSH are part of a category that is often expensive and considered environmentally hazardous, necessitating the search for greener alternatives. researchgate.net The objective of recent research is to employ sustainable foaming agents, such as those derived from natural products like Lignosulfonate, to reduce reliance on traditional chemical surfactants that can have disposal problems. researchgate.net

Chain Transfer Agent in Polymerization

In addition to its role as a blowing agent, this compound can function as a chain transfer agent in polymerization reactions. Chain transfer is a critical process for controlling the molecular weight and molecular weight distribution of polymers. rubbernews.com This control is essential for ensuring that the resulting polymers have the desired processability and specific properties required for their intended applications. rubbernews.com

Development of Novel Materials with this compound Derivatives

The chemical structure of this compound allows it to be used as a building block for the synthesis of novel materials and polymers with tailored properties. By chemically modifying TSH, researchers can develop derivatives that offer enhanced performance compared to the original compound.

A prime example is the development of polymeric foaming agents (PFAs). researchgate.net Researchers have synthesized a new monomer, poly(methacryloyl toluenesulfonylhydrazide) (poly(MATSH)), from p-toluenesulfonyl hydrazide (TSH) and methacryloyl chloride. researchgate.net This monomer was then polymerized to create a PFA. researchgate.net This polymeric derivative was designed to overcome compatibility issues between the blowing agent and the host polymer, leading to a finer cell structure and improved mechanical properties in the final foamed product. researchgate.net

This principle of creating derivatives is a common strategy in materials science. For instance, novel derivatives of other core structures like 4-methylumbelliferone (B1674119) and 4-methylbenzimidazole have been synthesized to create new materials with specific pesticidal, antioxidant, or antiglycation properties. mdpi.comnih.govnih.gov This approach of using a base molecule like TSH and modifying its structure opens up possibilities for creating advanced materials with precisely controlled characteristics for specialized applications.

Non-Linear Optical (NLO) Materials

This compound serves as a crucial building block in the synthesis of novel organic materials with significant non-linear optical (NLO) properties. While the parent compound itself is not the primary active NLO component, its derivatives, particularly hydrazones, exhibit promising characteristics for applications in this field. The NLO response in these materials typically arises from the intramolecular charge transfer facilitated by an extended π-conjugated system, often engineered by condensing this compound with various aldehydes.

Research into these derivatives has demonstrated their potential for second-order NLO applications, which are critical for technologies like frequency conversion and optical switching. The general strategy involves creating molecules with a donor-π-acceptor (D-π-A) structure, where the tosyl group (from this compound) can act as part of the molecular framework that influences the electronic properties and crystalline arrangement.

Detailed Research Findings

The structure of these derivatives is elucidated through techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and in some cases, single-crystal X-ray diffraction. researchgate.net Theoretical calculations, often employing Density Functional Theory (DFT), are used to optimize the molecular geometry and calculate key NLO parameters like dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). researchgate.netjcsp.org.pk

In the case of N'-(3,4-dimethoxybenzylidene)-4-methylbenzenesulfonohydrazide, DFT calculations were performed to understand the charge transfer mechanisms and frontier molecular orbitals (HOMO-LUMO), which are fundamental to the NLO response. researchgate.net Similarly, a comprehensive study on N'-(4-methoxybenzylidene)benzenesulfonohydrazide involved detailed DFT calculations to determine its stable conformations and analyze its electronic properties through Natural Bond Orbital (NBO) analysis. jcsp.org.pk Such analyses help in understanding the intramolecular charge transfer that contributes to the NLO activity. jcsp.org.pk

The NLO properties of materials are highly dependent on their crystal structure. Efficient SHG materials must crystallize in a non-centrosymmetric space group. nih.govrsc.org The synthesis of derivatives from this compound allows for the tuning of molecular structures to encourage such crystalline arrangements.

The table below summarizes key findings from research on NLO materials derived from this compound.

| Derivative Name | Synthesis Method | Characterization Techniques | Key NLO-Related Findings | Reference |

| N'-(3,4-dimethoxybenzylidene)-4-methylbenzenesulfonohydrazide | Condensation reaction of this compound and 3,4-dimethoxybenzaldehyde (B141060) | FT-IR, ¹H-NMR, ¹³C-NMR, DFT calculations | Reported to be a potential NLO material due to a high molecular first hyperpolarizability (μβ₀). | researchgate.net |

| N'-(4-methoxybenzylidene)benzenesulfonohydrazide | Synthesis from corresponding precursors | Elemental analysis, IR, Raman, ¹H-NMR, ¹³C-NMR, DFT calculations | Detailed theoretical analysis of molecular structure, frontier orbitals (HOMO-LUMO), and intramolecular charge transfer (NBO analysis) was performed to understand its electronic properties relevant to NLO applications. | jcsp.org.pk |